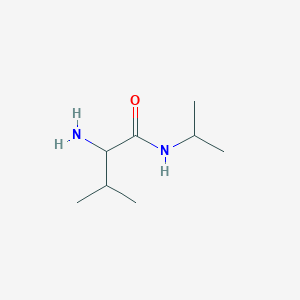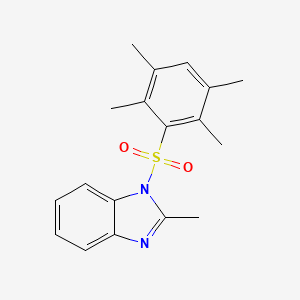
2-methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This particular compound is characterized by the presence of a sulfonyl group attached to a tetramethylbenzene ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the benzodiazole core with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Methylation: The final step involves the methylation of the benzodiazole nitrogen using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzodiazoles with various functional groups.
Aplicaciones Científicas De Investigación
2-methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity. The benzodiazole core can intercalate with DNA, affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-tetramethyl-1,4-phenylenediamine: Similar in structure but lacks the benzodiazole core.
Benzene, 1,2,4,5-tetramethyl-: Similar in the tetramethylbenzene ring but lacks the sulfonyl and benzodiazole groups.
tert-Butylbenzene: Contains a substituted benzene ring but differs significantly in structure and properties.
Uniqueness
2-methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-1H-1,3-benzodiazole is unique due to the combination of the benzodiazole core and the sulfonyl-tetramethylbenzene moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C18H20N2O2S |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-methyl-1-(2,3,5,6-tetramethylphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C18H20N2O2S/c1-11-10-12(2)14(4)18(13(11)3)23(21,22)20-15(5)19-16-8-6-7-9-17(16)20/h6-10H,1-5H3 |
Clave InChI |
BLCBPBCJOORTOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [1-(phenylamino)cyclohexyl]phosphonate](/img/structure/B12345103.png)
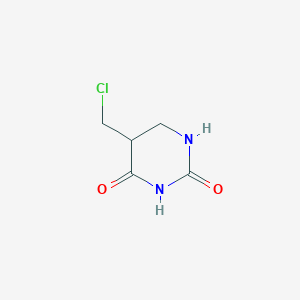

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12345131.png)
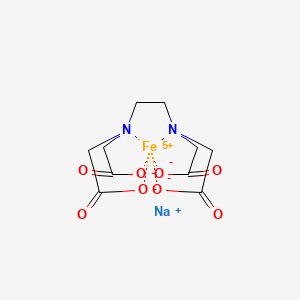
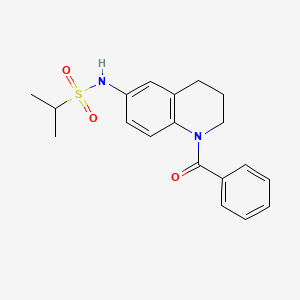
![N-({[3,3'-bithiophene]-5-yl}methyl)-3-(2-fluorophenyl)propanamide](/img/structure/B12345144.png)
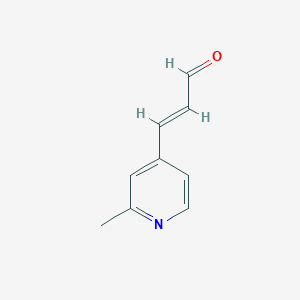
![5-[(Methylamino)methyl]-4,5-dihydro-1,2,4-triazol-3-one](/img/structure/B12345155.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12345157.png)
![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl)propan-1-one](/img/structure/B12345161.png)
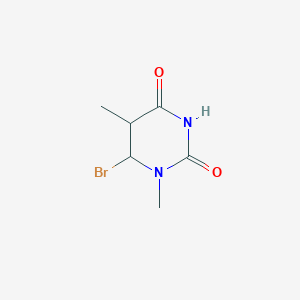
![5-[5-(2-Butoxyphenyl)pyrazolidin-3-yl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B12345171.png)
